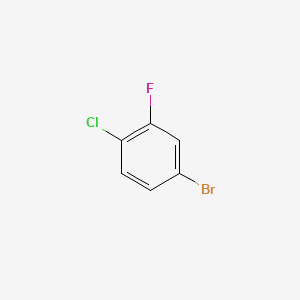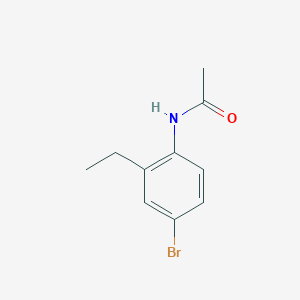
4-Bromo-1-chloro-2-fluorobenzene
Übersicht
Beschreibung
4-Bromo-1-chloro-2-fluorobenzene is a polyhalo substituted benzene . It has a molecular weight of 209.44 . It’s a fluorinated building block and is used in various applications .
Synthesis Analysis
This compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .Molecular Structure Analysis
The molecular formula of 4-Bromo-1-chloro-2-fluorobenzene is BrC6H3(Cl)F . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
As mentioned in the synthesis analysis, 4-Bromo-1-chloro-2-fluorobenzene undergoes Suzuki coupling with 2-cyanoarylboronic esters . This reaction forms biphenyls, which are used as precursors for synthesizing 6-substituted phenanthridines .Physical And Chemical Properties Analysis
4-Bromo-1-chloro-2-fluorobenzene is a liquid with a density of 1.727 g/mL at 25 °C (lit.) . It has a boiling point of 194 °C (lit.) . The refractive index is n20/D 1.553 (lit.) .Wissenschaftliche Forschungsanwendungen
Fluorinated Building Blocks
4-Bromo-1-chloro-2-fluorobenzene is a fluorinated building block . Fluorinated compounds are often used in the pharmaceutical and agrochemical industries due to their unique properties, such as increased stability and lipophilicity.
Preparation of Dioxaborolane
This compound may be used for the preparation of 2-(3-chloro-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . Dioxaborolanes are commonly used in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Synthesis of Imidazopyrimidines
4-Bromo-1-chloro-2-fluorobenzene can be used in the synthesis of imidazopyrimidines . Imidazopyrimidines are a class of compounds that have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Synthesis of GABA(A) alpha(2/3)-selective Agonists
A practical synthesis of 2-[3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol, an oral GABA(A) alpha(2/3)-selective agonist, includes 4-Bromo-1-chloro-2-fluorobenzene as a key fragment . GABA(A) alpha(2/3)-selective agonists are potential therapeutic agents for the treatment of anxiety disorders.
Synthesis of Pyridine Boronic Acids
4-Bromo-1-chloro-2-fluorobenzene can be used in the synthesis of pyridine boronic acids . Pyridine boronic acids are important intermediates in the synthesis of biologically active compounds and are often used in Suzuki-Miyaura coupling reactions.
Material for Research Use
4-Bromo-1-chloro-2-fluorobenzene is a research material . It can be used in various chemical reactions in a research setting, contributing to the advancement of scientific knowledge.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
4-Bromo-1-chloro-2-fluorobenzene is a polyhalo substituted benzene
Mode of Action
It’s known to undergo suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . This reaction involves the electrophilic aromatic substitution mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biphenyls formed through suzuki coupling are precursors for synthesizing 6-substituted phenanthridines . Phenanthridines are heterocyclic compounds that have been studied for their diverse biological activities.
Result of Action
The compound’s ability to form biphenyls through suzuki coupling suggests it could play a role in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-1-chloro-2-fluorobenzene. For instance, it’s a flammable liquid that should be kept away from heat and ignition sources . It’s also recommended to ensure adequate ventilation when handling this compound .
Eigenschaften
IUPAC Name |
4-bromo-1-chloro-2-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYWDGVTLKNTBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369206 | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-2-fluorobenzene | |
CAS RN |
60811-18-9 | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-chloro-2-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)












